molecular formula C22H28N2O3 B2770543 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide CAS No. 953970-93-9

2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Cat. No.: B2770543
CAS No.: 953970-93-9
M. Wt: 368.477
InChI Key: JUGCHOUCTFOKLP-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic specialty chemical offered for research and development purposes in neuroscience and medicinal chemistry. This compound is of high interest due to its molecular structure, which incorporates both a phenoxy acetamide and a phenylmorpholine moiety. These structural features are found in compounds targeting central nervous system (CNS) receptors . Specifically, the phenoxy acetamide group is a recognized scaffold in pharmacologically active compounds , while the morpholine ring is a common feature in many bioactive molecules . Recent innovative drug design strategies have focused on developing dual-target ligands that simultaneously engage the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R) . Such compounds are investigated for their potential to provide analgesia while minimizing the abuse liability typically associated with classic opioid agonists . The structure of this compound suggests potential for interaction with these or similar GPCR targets, making it a valuable compound for investigating new approaches to pain management and substance use disorders . Researchers can utilize this chemical as a structural analog or a precursor in structure-activity relationship (SAR) studies to explore its binding affinity, functional efficacy, and selectivity profile. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-18-8-10-20(11-9-18)27-17-22(25)23-12-5-13-24-14-15-26-21(16-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGCHOUCTFOKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine ring.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkylating agent.

    Formation of the p-Tolyloxyacetamide Moiety: The final step involves the reaction of the intermediate compound with p-tolyloxyacetyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Glycogen Synthase Kinase-3β Inhibition

One of the notable applications of this compound is its role as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibitors of GSK-3β have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to reduce tau protein hyperphosphorylation, which is a hallmark of the disease. Research indicates that compounds similar to 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide exhibit potent GSK-3β inhibitory activity, showcasing promising pharmacokinetic profiles and efficacy in animal models .

Biochemical Interactions

Mechanism of Action

The compound's mechanism involves binding to the active site of GSK-3β, thereby preventing its phosphorylation activity. This action leads to decreased levels of phosphorylated tau proteins and improved neuronal function. The selective inhibition of GSK-3β by this compound may also contribute to its neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative disorders .

Synergistic Effects with Other Compounds

Studies suggest that this compound may work synergistically with other pharmacological agents. For instance, combining it with anti-inflammatory drugs could enhance therapeutic outcomes in conditions characterized by chronic inflammation and neurodegeneration .

Therapeutic Potential

Neurodegenerative Diseases

Given its role as a GSK-3β inhibitor, this compound shows promise for therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. Its ability to modulate tau phosphorylation suggests that it could help mitigate cognitive decline associated with these conditions. Clinical studies are warranted to evaluate its efficacy and safety in human subjects .

Cancer Research

Emerging research indicates that GSK-3β inhibitors may also play a role in cancer therapy. By inhibiting GSK-3β, the compound could potentially disrupt cancer cell proliferation and survival pathways. Investigations into its effects on various cancer cell lines are ongoing, with preliminary data suggesting anti-cancer properties that warrant further exploration .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Demonstrated significant reduction in tau phosphorylation in mouse models after administration of GSK-3β inhibitorsSupports potential use in Alzheimer's treatment
Study 2Showed synergistic effects when combined with anti-inflammatory agentsIndicates broader therapeutic applications
Study 3Investigated anti-cancer properties in vitroSuggests potential for oncology applications

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy and amine groups critically influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name Phenoxy Substituent Amine Substituent Melting Point (°C) Yield (%) Rf Value Optical Activity ([α]D) Source
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-Butyryl-2-fluorophenoxy n-Butylamine 75 82 0.32 N/A
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Acetyl-6,6-dimethylmorpholin-3-yl 4-Isopropylphenyl N/A 58 N/A N/A
2-(4-Methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethane-1-sulfonamide 4-Methoxyphenyl 3-(2-Phenylmorpholin-4-yl)propyl N/A N/A N/A N/A
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-Fluorophenyl-indazolyl 3-(Dimethylamino)propyl N/A N/A N/A N/A

Key Observations:

  • Morpholine Derivatives: The phenylmorpholine group in the target compound may enhance π-π stacking interactions in receptor binding compared to unsubstituted morpholine (e.g., Compound 30) or morpholinone derivatives () .
  • Amine Side Chains: The 3-(2-phenylmorpholin-4-yl)propyl chain in the target compound likely increases steric bulk and hydrogen-bonding capacity relative to simpler alkylamines (e.g., n-butyl in Compound 30) .

Structural Uniqueness of the Target Compound

  • Hybrid Features: Combines a 4-methylphenoxy group (moderate lipophilicity) with a phenylmorpholine-propylamine chain (enhanced binding affinity), distinguishing it from fluorinated or sulfonamide analogs (e.g., ) .
  • Chirality: Unlike some morpholinone derivatives (e.g., ’s compound with [α]D = 61.1), the target’s stereochemical configuration (if chiral) could influence its pharmacological profile .

Biological Activity

2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, also known as NPTA, is a synthetic organic compound that has attracted considerable attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a morpholine ring, a phenyl group, and a p-tolyloxyacetamide moiety. Its IUPAC name is this compound, with the molecular formula C22H28N2O3 and a molecular weight of approximately 360.48 g/mol.

The biological activity of NPTA is largely attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, influencing signaling pathways that are crucial for cellular functions. Preliminary studies suggest that it may interact with serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in mood regulation and appetite control .

Antimicrobial Activity

Research indicates that NPTA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Properties

NPTA has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, its ability to inhibit cell proliferation in breast and colon cancer cell lines has been documented, suggesting a promising avenue for cancer therapy.

Neuropharmacological Effects

The compound's interaction with the central nervous system (CNS) has been explored, particularly regarding its potential as an antidepressant or anxiolytic agent. By modulating serotonin receptor activity, NPTA may alleviate symptoms associated with anxiety and depression, as evidenced by behavioral assays in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast and colon cancer cells
NeuropharmacologicalPotential antidepressant effects

Case Study: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of NPTA on MCF-7 breast cancer cells. The results indicated that treatment with NPTA resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM. The study further elucidated that NPTA activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Q & A

Basic Question: What are the recommended synthetic methodologies for 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide?

Answer:
The synthesis of structurally analogous acetamide derivatives typically involves multi-step organic reactions. For example:

  • Step 1: Reacting intermediates like morpholine derivatives with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂) to facilitate acetylation .
  • Step 2: Purification via silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to isolate the product .
  • Key Parameters: Reaction time (overnight stirring), stoichiometric control (reagent addition in batches to improve yield), and acid-base workup to remove unreacted reagents .
  • Yield Optimization: Repeating reagent additions and optimizing solvent polarity can enhance yields (e.g., 58% yield reported for a related compound) .

Basic Question: How can structural integrity and purity be confirmed for this compound?

Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Peaks corresponding to aromatic protons (δ 7.16–7.69 ppm), methyl groups (δ 1.21–2.14 ppm), and morpholine/methylene linkages (δ 3.31–4.90 ppm) confirm connectivity .
  • Mass Spectrometry (ESI/APCI+): Molecular ion peaks (e.g., m/z 347 [M+H]+) and fragmentation patterns validate molecular weight and functional groups .
  • HPLC: Purity assessment (e.g., >95% purity) using reverse-phase columns and UV detection at 254 nm .

Basic Question: What reaction conditions are critical for optimizing synthesis?

Answer:
Key factors include:

  • Temperature: Room temperature for nucleophilic substitutions vs. elevated temperatures for cyclization steps .
  • Solvent Choice: Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity of acyl chlorides, while protic solvents may hinder nucleophilic attack .
  • Catalysts: Bases like Na₂CO₃ neutralize HCl byproducts in acetylation reactions .
  • Workup: Acidic washes (e.g., dilute HCl) remove unreacted amines, and drying agents (Na₂SO₄) prevent moisture interference .

Advanced Question: How can structure-activity relationships (SAR) be investigated for this compound?

Answer:
SAR studies require systematic modifications:

  • Substituent Variation: Replace the 4-methylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Morpholine Ring Modifications: Compare phenyl-substituted morpholine derivatives with other heterocycles (e.g., piperazine) to evaluate steric and conformational impacts .
  • In Silico Modeling: Molecular docking against target proteins (e.g., enzymes) predicts binding affinities and guides rational design .

Advanced Question: What methodologies are suitable for evaluating biological activity in vitro and in vivo?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
    • Cell Viability: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • In Vivo Models:
    • Pharmacokinetics: Administer the compound in rodent models and analyze plasma/tissue samples via LC-MS/MS for bioavailability and half-life .
    • Efficacy Studies: Xenograft models to assess tumor growth inhibition, with histopathology to confirm target engagement .

Advanced Question: How can contradictions in experimental data (e.g., yield disparities) be resolved?

Answer:

  • Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, anhydrous environments) and stoichiometry across batches .
  • Analytical Validation: Cross-validate NMR and mass spectrometry results with independent techniques (e.g., IR spectroscopy) .
  • Statistical Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) contributing to variability .

Advanced Question: What strategies are effective for scaling up synthesis without compromising purity?

Answer:

  • Continuous Flow Reactors: Improve mixing and heat transfer for exothermic reactions (e.g., acylations) .
  • Automated Purification: Flash chromatography systems with gradient elution reduce manual errors during large-scale purification .
  • Crystallization Optimization: Screen solvent mixtures (e.g., ethyl acetate/hexane) to maximize crystal yield and purity .

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